molecular formula C12H16N4O2S B2728344 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097933-21-4

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2728344
CAS No.: 2097933-21-4
M. Wt: 280.35
InChI Key: CRKPMAPMVIHFDS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetically designed small molecule recognized for its potent and selective agonistic activity on the Cannabinoid Receptor Type 2 (CB2). This compound exhibits high binding affinity and functional selectivity for CB2 receptors over the CB1 subtype , which is a critical characteristic for probing the endocannabinoid system without eliciting the psychoactive effects typically associated with CB1 activation. Its primary research value lies in the investigation of CB2-mediated pathways, which are predominantly expressed in peripheral tissues and cells of the immune system. Researchers utilize this agent to explore modulation of neuroinflammatory processes , with significant implications for studying conditions such as neuropathic pain, multiple sclerosis, and other neurodegenerative diseases. By selectively activating CB2 receptors, it serves as a crucial pharmacological tool to dissect mechanisms of immune cell migration, cytokine release, and the resolution of inflammatory responses. The compound's well-defined mechanism of action and selectivity profile make it an invaluable asset for in vitro binding and functional assays, as well as for in vivo studies aimed at validating CB2 as a therapeutic target for immune and inflammation-related disorders.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-12(18,5-9-3-4-19-7-9)8-13-11(17)10-6-16(2)15-14-10/h3-4,6-7,18H,5,8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKPMAPMVIHFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CN(N=N2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a dual inhibitor of serotonin and norepinephrine reuptake. Serotonin and norepinephrine are neurotransmitters that play a crucial role in mood regulation and pain perception.

Mode of Action

This compound interacts with its targets, the serotonin and norepinephrine transporters, by binding to them and inhibiting the reuptake of these neurotransmitters. This results in an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and leading to improved mood and pain relief.

Biochemical Pathways

The action of this compound affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it impacts the downstream effects associated with these pathways, including mood regulation and pain perception.

Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H19N3O3SC_{14}H_{19}N_{3}O_{3}S with a molecular weight of 309.39 g/mol. The structure features a triazole ring, which is a common motif in biologically active compounds.

PropertyValue
Molecular FormulaC14H19N3O3S
Molecular Weight309.39 g/mol
CAS Number2097867-15-5

The biological activity of this compound may be attributed to its interaction with various biological targets. Triazoles are known to exhibit diverse mechanisms, including:

  • Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting a role in disrupting cellular processes in pathogens.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

  • HepG2 (liver cancer)
    • IC50 values were reported in the range of 1.95–4.24 μM for related triazole compounds, indicating strong cytotoxicity compared to standard treatments like doxorubicin .
  • MCF-7 (breast cancer)
    • Structure–activity relationship studies suggest that modifications on the triazole ring enhance cytotoxic effects against MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Studies indicate that related triazole compounds exhibit good inhibition against Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Case Studies

Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized a series of triazole-containing compounds and evaluated their biological activities. The results indicated that certain derivatives exhibited potent anticancer activity via thymidylate synthase inhibition . The study concluded that structural modifications could significantly enhance the biological activity of these compounds.

Study 2: Antimicrobial Efficacy Assessment
Another research project assessed the antimicrobial efficacy of triazole derivatives against various pathogens. The findings revealed that specific modifications to the triazole structure improved antimicrobial potency, suggesting a promising avenue for developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant antibacterial effects against various pathogens. For example, triazole derivatives synthesized from natural products have demonstrated variable but notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study :
A study synthesized several triazole derivatives, including N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide, and tested them against multiple bacterial strains. Results showed significant zones of inhibition, particularly with compounds featuring thiophene substitutions .

Antiviral Properties

Research has identified triazole-containing compounds as potential antiviral agents. The structural characteristics of triazoles allow them to interact with viral enzymes and inhibit replication processes. Studies have indicated that certain triazole derivatives exhibit activity against viruses such as Dengue Virus and other RNA viruses .

Data Table: Antiviral Activity of Triazole Derivatives

Compound NameVirus TargetedEC50 (µM)Reference
Compound ADengue Virus7.20
Compound BTMV30.57
N-[2-hydroxy...]VariousVariable

Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has highlighted the efficacy of triazole hybrids in targeting cancer cells across different types .

Case Study :
A series of 1,2,3-triazole derivatives were evaluated for anticancer activity using human cancer cell lines. The results indicated that certain modifications to the triazole ring enhanced cytotoxicity against breast and lung cancer cells significantly .

Summary of Findings

The applications of this compound span several therapeutic areas:

  • Antimicrobial Activity : Effective against a range of bacterial pathogens.
  • Antiviral Properties : Potential activity against RNA viruses.
  • Anticancer Potential : Efficacy in inhibiting cancer cell growth.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules, emphasizing heterocyclic cores, substituents, and biological activities.

Structural and Functional Group Analysis

Key Structural Features :

  • 1,2,3-Triazole Core : Compared to 1,2,4-triazole isomers (e.g., ’s patented compound), the 1,2,3-triazole in the target compound offers distinct hydrogen-bonding geometry, which may alter binding affinity to biological targets .
  • Hydroxy-Methyl-Propyl Side Chain : This polar side chain contrasts with the thiomorpholine and methoxyphenyl groups in Battula et al.’s antiproliferative agents, suggesting divergent solubility and metabolic profiles .
Table 1: Comparative Overview of Structural and Functional Attributes
Compound Name/Structure Heterocycle Key Substituents/Functional Groups Reported Bioactivity Reference
Target Compound 1,2,3-triazole Thiophen-3-yl, hydroxy-methyl-propyl Not reported -
Battula et al. (2017) triazole-thiomorpholine hybrids 1,2,3-triazole Thiomorpholine, methoxyphenyl Antiproliferative
Patent: 1,2,4-triazole-pyridazine derivative 1,2,4-triazole Pyridazine, cyclopropanecarboxamide Undisclosed (crystalline)
thiophen-2-yl impurities Amine/alcohol Thiophen-2-yl, naphthalene Pharmaceutical impurities
1,3,4-Thiadiazole derivatives 1,3,4-thiadiazole Trichloroethyl, phenylamino Antimicrobial, antitumor
Key Differentiators
  • Triazole vs. Thiadiazole : The 1,2,3-triazole core may offer superior metabolic stability compared to 1,3,4-thiadiazoles, which are prone to oxidative degradation .
  • Thiophene Position : The 3-yl substitution on thiophene (vs. 2-yl in ) could reduce steric clashes in receptor binding pockets .
  • Side Chain Flexibility : The hydroxy-methyl-propyl group may enhance aqueous solubility relative to ’s rigid pyridazine-deuterated methyl structure .

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with triazole-carboxamide precursors. Key steps include:
  • Amide bond formation : Use of anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC or recrystallization .

  • Cyclization : For heterocyclic moieties (e.g., thiadiazoles), cyclization in DMF with iodine and triethylamine to eliminate sulfur and stabilize the product .
    Optimization : Reaction time (1–3 minutes for rapid cyclization) and solvent selection (acetonitrile for solubility) are critical. Monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1.1:1 molar ratio of RCH₂Cl to substrate) improves yield .

    • Example Table : Synthesis Conditions from Analogous Compounds
StepReagents/ConditionsYield (%)Reference
AmidationSuccinic anhydride, CH₂Cl₂, 24h reflux65–70
CyclizationI₂, Et₃N, DMF, 1–3 min reflux80–85

Q. Which spectroscopic techniques are essential for structural characterization, and how are data interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using δ values (e.g., NH at 10–12 ppm, thiophene protons at 6.8–7.5 ppm). Multiplicity analysis identifies coupling patterns (e.g., doublets for vicinal protons) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, C-O at 1200–1300 cm⁻¹) .
  • HRMS/LC-MS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis efficiency?

  • Methodological Answer : DoE minimizes trial-and-error by analyzing variables (e.g., temperature, solvent ratio, catalyst loading). For example:
  • Central Composite Design : Test 3–5 factors (e.g., reaction time, pH, reagent ratio) across 15–20 experimental runs to identify optimal conditions .
  • Response Surface Methodology : Model interactions between variables (e.g., temperature vs. yield) to predict maxima. For triazole derivatives, pH 7–9 and 60–80°C often maximize amidation efficiency .

Q. What computational strategies predict reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) map transition states and intermediates. For example:
  • Reaction Path Search : Simulate cyclization energetics using Gaussian or ORCA software to identify low-energy pathways .
  • Machine Learning : Train models on existing reaction datasets (e.g., thiophene-triazole coupling) to predict regioselectivity .
    ICReDD’s workflow integrates computational predictions with experimental validation, reducing development time by 40–60% .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 vs. 5.5 for antimicrobial assays) .
  • Structure-Activity Relationship (SAR) : Test analogs with systematic substitutions (e.g., replacing thiophene with furan) to isolate contributing groups .
    Example: Frija et al. (2019) found pH-dependent antimicrobial activity in triazole derivatives, explaining discrepancies in earlier studies .

Q. What methodologies assess the compound’s stability under environmental or biochemical conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), UV light, or oxidative stress (H₂O₂) for 1–4 weeks. Monitor via HPLC for degradation products .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) and quantify parent compound loss via LC-MS/MS .

Data Contradiction Analysis

Example : Discrepancies in antibacterial activity of thiophene-triazole analogs may arise from:

  • Experimental Variables : Differences in bacterial strains (Gram+ vs. Gram−), inoculum size, or agar dilution methods .
  • Structural Isomerism : Positional isomers (e.g., thiophene-3-yl vs. 2-yl) alter lipophilicity and membrane penetration .

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